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molecular formula C13H16O3 B8229206 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one CAS No. 84945-00-6

6-Hydroxy-4,4,5,8-tetramethylchroman-2-one

Cat. No. B8229206
M. Wt: 220.26 g/mol
InChI Key: XDPDIBVNRXJOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06764768B2

Procedure details

2,5-Dimethylbenzoquinone (10 g, 73.5 mmol) was dissolved in 300 mL of ether, which was mixed with an aqueous solution of sodium hydrosulfite (178 g in 150 mL of water, 85% pure, 870 mmol). The mixture was shaken until the ether layer became nearly colorless. The ether layer was separated, and the aqueous layer was extracted with ethyl ether (3×200 mL). The combined ether layers were washed with brine (2×150 mL) and dried over MgSO4. Filtration and solvent evaporation gave 10.03 g (72.6 mmol) of the hydroquinone as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:10])[CH:4]=[C:5]([CH3:9])[C:6](=[O:8])[CH:7]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>CCOCC>[OH:8][C:6]1[C:5]([CH3:9])=[C:4]2[C:3](=[C:2]([CH3:1])[CH:7]=1)[O:10][C:6](=[O:8])[CH2:7][C:2]2([CH3:3])[CH3:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C(C=C(C(C1)=O)C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl ether (3×200 mL)
WASH
Type
WASH
Details
The combined ether layers were washed with brine (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and solvent evaporation

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=C2C(CC(OC2=C(C1)C)=O)(C)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 72.6 mmol
AMOUNT: MASS 10.03 g
YIELD: CALCULATEDPERCENTYIELD 197.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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